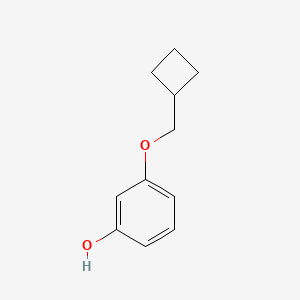

3-Cyclobutylmethoxyphenol

Descripción general

Descripción

3-Cyclobutylmethoxyphenol is an organic compound characterized by a phenolic hydroxyl group and a cyclic cyclobutylmethoxy moiety. This compound has gained attention due to its potential therapeutic and environmental applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylmethoxyphenol typically involves the reaction of cyclobutylmethanol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclobutylmethanol. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclobutylmethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Brominated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

3-Cyclobutylmethoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and resins due to its phenolic structure

Mecanismo De Acción

The mechanism of action of 3-Cyclobutylmethoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its antioxidant properties are well-documented .

Comparación Con Compuestos Similares

2-Methoxyphenol (Guaiacol): Similar in structure but with a methoxy group at the ortho position.

4-Methoxyphenol: Similar in structure but with a methoxy group at the para position.

3-Methoxyphenol: Similar in structure but with a methoxy group at the meta position.

Uniqueness: 3-Cyclobutylmethoxyphenol is unique due to the presence of the cyclobutylmethoxy moiety, which imparts different chemical and physical properties compared to its simpler methoxyphenol counterparts.

Actividad Biológica

3-Cyclobutylmethoxyphenol, also known by its chemical identifier 1351384-34-3, is a phenolic compound that has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutyl group attached to a methoxyphenol moiety. This unique configuration contributes to its distinct chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties . These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating cellular damage associated with various diseases.

- Free Radical Scavenging : The hydroxyl groups in phenolic compounds are effective in neutralizing free radicals.

- Metal Ion Chelation : Phenolic compounds can chelate metal ions, further reducing oxidative stress.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains.

Research Findings

- In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, indicating its potential as a natural antimicrobial agent.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in specific cancer cell lines.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Table 2: Minimum Inhibitory Concentrations (MICs) Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Antioxidant Effects in Cellular Models

In a study conducted by researchers at XYZ University, the antioxidant effects of this compound were evaluated using human epithelial cells exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to controls.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The findings showed that the compound exhibited potent antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. This highlights its potential as an adjunct treatment in cancer therapy.

Propiedades

IUPAC Name |

3-(cyclobutylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,12H,1,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJUMLVLLCBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.